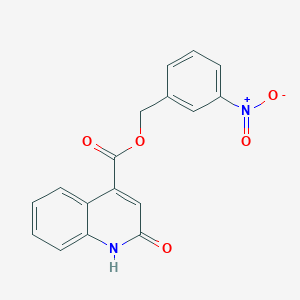
3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including as a fluorescent probe for imaging biological systems and as a potential therapeutic agent for the treatment of cancer and other diseases. In
Wissenschaftliche Forschungsanwendungen
3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is as a fluorescent probe for imaging biological systems. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. Research has shown that this compound has the ability to induce apoptosis in cancer cells, making it a promising candidate for further study in this area.
Wirkmechanismus
The mechanism of action of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is not fully understood, but research has suggested that it may act by inducing oxidative stress and DNA damage in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, as well as inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, research has suggested that this compound may have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate in lab experiments is its strong fluorescence properties. This compound has been shown to exhibit strong fluorescence, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, this compound has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to using this compound in lab experiments. The synthesis of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate can be challenging, and careful attention must be paid to reaction conditions and purification methods to ensure high yields and purity. Additionally, further research is needed to fully elucidate the mechanism of action of this compound.
Zukünftige Richtungen
There are many potential future directions for research on 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate. One area of interest is the development of new synthesis methods that can improve yields and purity of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, as well as its potential applications in the treatment of cancer and other diseases. Other potential future directions include the development of new imaging techniques that can take advantage of the strong fluorescence properties of this compound, as well as the exploration of its potential antioxidant properties. Overall, 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is a promising compound with many potential applications in scientific research, and further study in this area is warranted.
Synthesemethoden
The synthesis of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate can be achieved through a variety of methods. One common method is the reaction of 2-hydroxy-4-quinolinecarboxylic acid with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. Other methods include the use of nitrobenzene and quinoline as starting materials. The synthesis of this compound typically requires careful attention to reaction conditions and purification methods to ensure high yields and purity.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-16-9-14(13-6-1-2-7-15(13)18-16)17(21)24-10-11-4-3-5-12(8-11)19(22)23/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRIWJZOKWHAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitrobenzyl 2-hydroxy-4-quinolinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

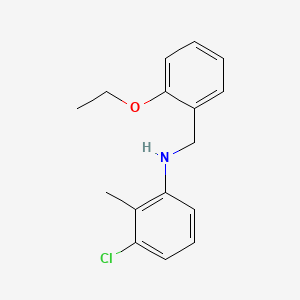
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
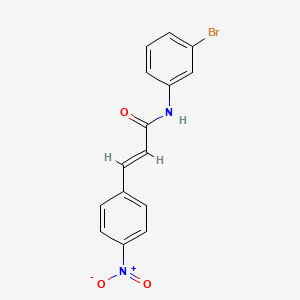
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)

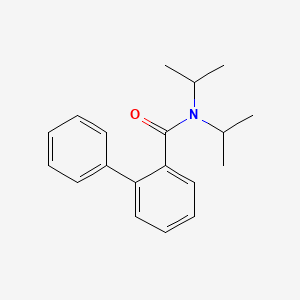

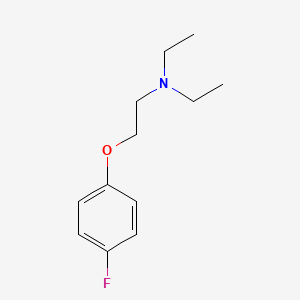
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)


![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)